molecular formula C11H14N4O3S2 B13771217 Bis(4-amino-2-ethoxy-1,3-thiazol-5-yl)methanone CAS No. 86695-78-5

Bis(4-amino-2-ethoxy-1,3-thiazol-5-yl)methanone

Cat. No.: B13771217
CAS No.: 86695-78-5
M. Wt: 314.4 g/mol
InChI Key: WLASZMFAJQFYEX-UHFFFAOYSA-N
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Description

Bis(4-amino-2-ethoxy-1,3-thiazol-5-yl)methanone is a chemical compound with the molecular formula C₁₁H₁₄N₄O₃S₂ . It features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms.

Preparation Methods

The synthesis of Bis(4-amino-2-ethoxy-1,3-thiazol-5-yl)methanone involves several steps. One common method is the nucleophilic addition reaction of (2-amino-4-(3-chlorophenyl)thiazol-5-yl)(2-chlorophenyl)methanone with various substituted isocyanates, isothiocyanates, or isoselenocyanates in acetone, with a catalytic amount of sodium hydroxide at room temperature . Industrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Bis(4-amino-2-ethoxy-1,3-thiazol-5-yl)methanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Bis(4-amino-2-ethoxy-1,3-thiazol-5-yl)methanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Bis(4-amino-2-ethoxy-1,3-thiazol-5-yl)methanone involves its interaction with various molecular targets and pathways. The thiazole ring can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems . The specific molecular targets and pathways depend on the context of its application, such as antimicrobial or antiviral activity.

Comparison with Similar Compounds

Bis(4-amino-2-ethoxy-1,3-thiazol-5-yl)methanone can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

The uniqueness of this compound lies in its specific structure and the resulting biological activities, which may differ from other thiazole derivatives.

Properties

CAS No.

86695-78-5

Molecular Formula

C11H14N4O3S2

Molecular Weight

314.4 g/mol

IUPAC Name

bis(4-amino-2-ethoxy-1,3-thiazol-5-yl)methanone

InChI

InChI=1S/C11H14N4O3S2/c1-3-17-10-14-8(12)6(19-10)5(16)7-9(13)15-11(20-7)18-4-2/h3-4,12-13H2,1-2H3

InChI Key

WLASZMFAJQFYEX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=C(S1)C(=O)C2=C(N=C(S2)OCC)N)N

Origin of Product

United States

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